molecular formula C13H11NO2S B1609961 9-Methanesulfonylcarbazole CAS No. 2169-37-1

9-Methanesulfonylcarbazole

Cat. No.: B1609961
CAS No.: 2169-37-1
M. Wt: 245.3 g/mol
InChI Key: WANZPOQEQVYVEZ-UHFFFAOYSA-N
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Description

9-Methanesulfonylcarbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their stability, photochemical properties, and versatility in functionalization.

Mechanism of Action

Target of Action

They are known to interact with various biological targets, including enzymes and receptors, and play significant roles in various biochemical processes .

Mode of Action

Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Carbazole derivatives have been shown to influence various biochemical pathways . For instance, they have been implicated in the regulation of metabolic pathways, including amino acid metabolism and short-chain fatty acid metabolism . The downstream effects of these interactions can lead to changes in cellular functions and overall organism health .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

Result of Action

Carbazole derivatives have been shown to have various effects at the molecular and cellular levels . For instance, some carbazole derivatives have been found to induce DNA damage and change DNA methylation patterns in certain cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Methanesulfonylcarbazole . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methanesulfonylcarbazole typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the methanesulfonyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using methanesulfonic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Methanesulfonylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .

Scientific Research Applications

9-Methanesulfonylcarbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Carbazole: The parent compound, known for its stability and photochemical properties.

    9-Ethylcarbazole: Another derivative with similar applications in electronic materials.

    9-Phenylcarbazole: Known for its use in organic semiconductors.

Uniqueness: 9-Methanesulfonylcarbazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific electronic or photochemical characteristics .

Properties

IUPAC Name

9-methylsulfonylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17(15,16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANZPOQEQVYVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443465
Record name 9-Methanesulfonylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-37-1
Record name 9-Methanesulfonylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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